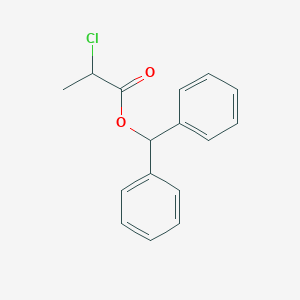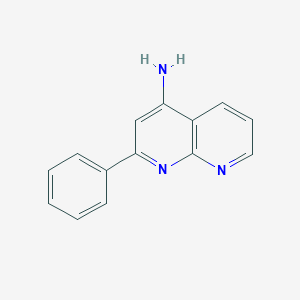
5-iodo-1-pentyl-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-1-pentylindole-2,3-dione is a synthetic indole derivative Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals This particular compound features an iodine atom at the 5-position and a pentyl group at the 1-position of the indole ring, with a dione functionality at the 2,3-positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-pentylindole-2,3-dione typically involves the following steps:
Starting Material: The synthesis begins with an appropriate indole precursor.
Pentylation: The pentyl group is introduced at the 1-position through alkylation reactions, often using pentyl halides in the presence of a base.
Dione Formation: The dione functionality at the 2,3-positions is introduced through oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of 5-iodo-1-pentylindole-2,3-dione would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to corresponding alcohols or other reduced forms.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.
Major Products:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Alcohols or other reduced forms of the dione.
Substitution Products: Indole derivatives with different functional groups at the 5-position.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use in studying biological processes involving indole derivatives.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of 5-iodo-1-pentylindole-2,3-dione would depend on its specific application. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the iodine atom and the dione functionality may influence its binding affinity and specificity for these targets, potentially leading to unique biological effects.
類似化合物との比較
5-Iodoindole-2,3-dione: Lacks the pentyl group at the 1-position.
1-Pentylindole-2,3-dione: Lacks the iodine atom at the 5-position.
5-Bromo-1-pentylindole-2,3-dione: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 5-Iodo-1-pentylindole-2,3-dione is unique due to the combination of the iodine atom at the 5-position, the pentyl group at the 1-position, and the dione functionality at the 2,3-positions. This unique combination of structural features may result in distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C13H14INO2 |
|---|---|
分子量 |
343.16 g/mol |
IUPAC名 |
5-iodo-1-pentylindole-2,3-dione |
InChI |
InChI=1S/C13H14INO2/c1-2-3-4-7-15-11-6-5-9(14)8-10(11)12(16)13(15)17/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
CZICQSMTCLPYAZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C2=C(C=C(C=C2)I)C(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)
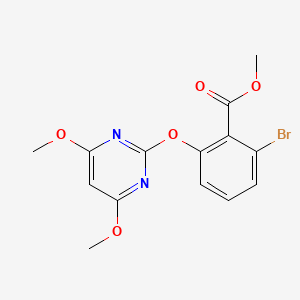


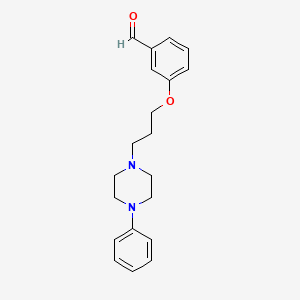
![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)
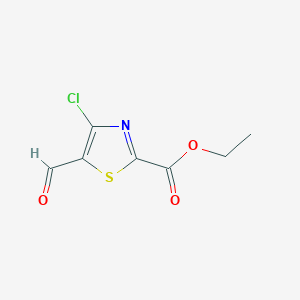


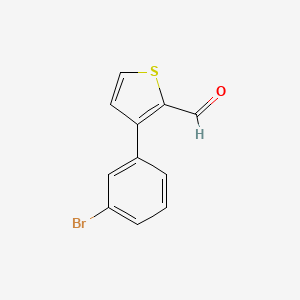
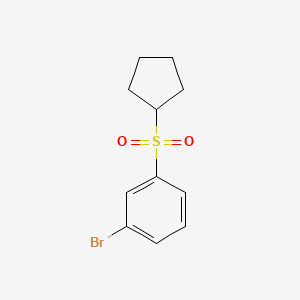
![N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)
